5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is an organic compound belonging to the class of triphenyl compounds. These compounds are characterized by the presence of a triphenyl moiety, which is an aromatic structure containing three phenyl groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its role in nucleotide metabolism. It produces dUMP, which is the immediate precursor of thymidine nucleotides. This process decreases the intracellular concentration of dUTP, preventing the incorporation of uracil into DNA . The molecular targets and pathways involved include enzymes responsible for nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione include:
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-{(2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl}
These compounds share similar structural features, such as the presence of fluorine and pyrimidine moieties, but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups and its role in nucleotide metabolism.
Properties
Molecular Formula |
C29H27FN2O6 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O6/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-25-24(33)16-26(38-25)32-17-23(30)27(34)31-28(32)35/h2-15,17,24-26,33H,16,18H2,1H3,(H,31,34,35)/t24-,25-,26-/m1/s1 |
InChI Key |
PRAWNTJUUJADEN-TWJOJJKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)F)O |
Origin of Product |
United States |
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